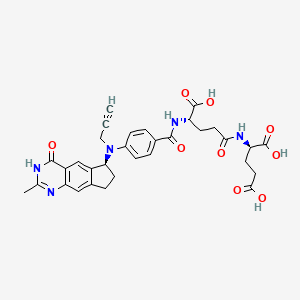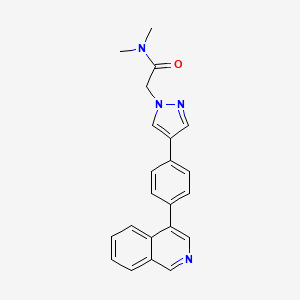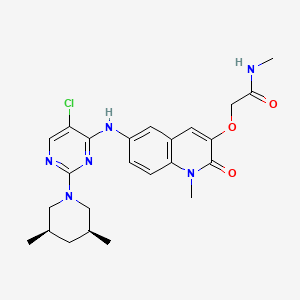
Biotin-PEG4-Methyltetrazine
Overview
Description
Biotin-PEG4-Methyltetrazine: is a compound widely used in the field of bioconjugation and click chemistry. It is a biotinylation reagent that can react with trans-cyclooctene (TCO)-containing compounds to form a stable covalent bond without the need for copper catalysis or elevated temperatures . This compound is particularly valued for its ability to participate in the inverse-electron demand Diels-Alder cycloaddition reaction, which is known for its exceptional selectivity and rapid kinetics .
Biochemical Analysis
Biochemical Properties
The role of Biotin-PEG4-Methyltetrazine in biochemical reactions is primarily as a linker in the synthesis of PROTACs . It interacts with enzymes, proteins, and other biomolecules that contain TCO groups, forming a stable covalent bond without the catalysis of Cu or elevated temperatures . The nature of these interactions is based on the inverse-electron demand Diels-Alder cycloaddition reaction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TCO-containing molecules. It forms a stable covalent bond through an inverse electron demand Diels-Alder reaction . This reaction does not require the catalysis of Cu or elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Biotin-PEG4-Methyltetrazine involves the conjugation of biotin, polyethylene glycol (PEG), and methyltetrazine. The process typically starts with the activation of biotin, followed by the attachment of PEG and the subsequent introduction of the methyltetrazine moiety . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and stability .
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : Biotin-PEG4-Methyltetrazine primarily undergoes the inverse-electron demand Diels-Alder reaction with TCO-containing compounds . This reaction is highly selective and does not require a catalyst, making it ideal for bioorthogonal applications .
Common Reagents and Conditions: : The reaction typically involves the use of TCO-containing compounds as reactants. The conditions are mild, often carried out at room temperature, and do not require the presence of copper or other catalysts .
Major Products: : The major product of the reaction between this compound and TCO-containing compounds is a stable bioconjugate, which can be used for various applications in biochemistry and molecular biology .
Scientific Research Applications
Biotin-PEG4-Methyltetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Biotin-PEG4-Methyltetrazine involves its ability to undergo the inverse-electron demand Diels-Alder reaction with TCO-containing compounds . This reaction forms a stable covalent bond, allowing for the efficient and selective bioconjugation of biomolecules . The molecular targets of this compound are typically proteins or other biomolecules that have been modified to contain TCO groups .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-Azide: Another biotinylation reagent used in click chemistry, but it requires copper catalysis for the reaction with alkyne-containing compounds.
Biotin-PEG4-Alkyne: Similar to Biotin-PEG4-Azide, this compound is used for copper-catalyzed click reactions with azide-containing compounds.
Biotin-PEG4-DBCO: This compound reacts with azide-containing compounds without the need for copper catalysis, similar to Biotin-PEG4-Methyltetrazine.
Uniqueness: : this compound stands out due to its ability to undergo the inverse-electron demand Diels-Alder reaction without the need for copper catalysis or elevated temperatures . This makes it particularly useful for applications where copper catalysis could be detrimental, such as in live-cell labeling and imaging .
Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDGKKLLGMCLG-VDKIKQQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















